molecular formula C9H9N3O B11916428 N-(Imidazo[1,2-a]pyridin-3-yl)acetamide

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide

Cat. No.: B11916428
M. Wt: 175.19 g/mol
InChI Key: LCVCZEPGKGMBHY-UHFFFAOYSA-N
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Description

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the imidazo[1,2-a]pyridine family, known for its diverse biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Another method involves the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . These reactions are usually carried out under controlled conditions to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production methods for N-(Imidazo[1,2-a]pyridin-3-yl)acetamide often involve scalable multicomponent reactions. These methods are preferred due to their efficiency and ability to produce large quantities of the compound with minimal by-products .

Chemical Reactions Analysis

Types of Reactions

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(Imidazo[1,2-a]pyridin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide stands out due to its broad spectrum of biological activities and its potential for use in various therapeutic applications. Unlike some similar compounds, it offers a unique combination of properties that make it a valuable candidate for further research and development .

Biological Activity

N-(Imidazo[1,2-a]pyridin-3-yl)acetamide is a compound of increasing interest due to its diverse biological activities. This compound belongs to a class of nitrogen-containing heterocycles that have been extensively studied for their pharmacological potential. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves the reaction of imidazo[1,2-a]pyridine derivatives with acetamides. Various methods have been reported for synthesizing this compound, including the use of phosphorus tribromide for the formation of acetamide derivatives from imidazo[1,2-a]pyridine precursors. The improved synthesis methods yield high purity and efficiency, making them suitable for further biological evaluation .

Antitumor Activity

This compound exhibits significant antitumor properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines. For instance, a derivative of imidazo[1,2-a]pyridine demonstrated an IC50 value of 27.1 μM against the MDA-MB-231 breast cancer cell line, indicating potent cytotoxicity .

CompoundCell LineIC50 (μM)
This compoundMDA-MB-23127.1
SorafenibMDA-MB-2315.2
Other derivativesHepG274.2

Antimicrobial Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives possess notable antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi. The mechanism often involves interference with microbial DNA replication and cell wall synthesis .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory potential. Studies suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory response . The effective doses (ED50) for related compounds have been reported to be comparable to established anti-inflammatory drugs like indomethacin.

Structure-Activity Relationship (SAR)

The biological activity of this compound is significantly influenced by its structural components. Variations in substituents on the imidazole or pyridine rings can enhance or diminish its biological effects. For instance, modifications at the 3-position of the imidazo ring can lead to increased potency against specific cancer cell lines .

Case Studies

Several studies highlight the therapeutic potential of this compound:

  • Antitumor Study : A derivative was tested against multiple cancer cell lines with promising results in inhibiting tumor growth and inducing apoptosis.
  • Antimicrobial Evaluation : Compounds were screened against a panel of pathogens, demonstrating significant inhibition zones in agar diffusion tests.
  • Inflammation Model : In vivo studies using rodent models showed reduced edema and inflammatory markers after administration of imidazo[1,2-a]pyridine derivatives.

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

N-imidazo[1,2-a]pyridin-3-ylacetamide

InChI

InChI=1S/C9H9N3O/c1-7(13)11-9-6-10-8-4-2-3-5-12(8)9/h2-6H,1H3,(H,11,13)

InChI Key

LCVCZEPGKGMBHY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CN=C2N1C=CC=C2

Origin of Product

United States

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